Bicyclo[2.2.1]hept-5-en-2-ol, 1,7,7-trimethyl-5-(2-propenyl)-, (1S,2R,4R)-(9CI)
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Overview
Description
Bicyclo[2.2.1]hept-5-en-2-ol, 1,7,7-trimethyl-5-(2-propenyl)-, (1S,2R,4R)-(9CI) is a complex organic compound with a unique bicyclic structure. This compound is also known by other names such as 5-Norbornene-2-ol and 5-Norbornen-2-ol . It has a molecular formula of C10H16O and a molecular weight of 152.237 . The compound is characterized by its bicyclic framework, which includes a norbornene ring system with various substituents.
Preparation Methods
The synthesis of Bicyclo[2.2.1]hept-5-en-2-ol, 1,7,7-trimethyl-5-(2-propenyl)-, (1S,2R,4R)-(9CI) can be achieved through several synthetic routes. One common method involves the Diels-Alder reaction, where a diene reacts with a dienophile to form the bicyclic structure. The reaction conditions typically include elevated temperatures and the presence of a catalyst to facilitate the cycloaddition process . Industrial production methods may involve the use of transition metal catalysts to enhance the efficiency and yield of the reaction .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of corresponding ketones or carboxylic acids .
Scientific Research Applications
Bicyclo[2.2.1]hept-5-en-2-ol, 1,7,7-trimethyl-5-(2-propenyl)-, (1S,2R,4R)-(9CI) has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities. In the industrial sector, the compound is used in the production of polymers and other materials due to its unique structural properties .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory enzymes and cytokines. The compound’s antimicrobial activity could be attributed to its ability to disrupt microbial cell membranes or interfere with essential metabolic processes .
Comparison with Similar Compounds
Bicyclo[2.2.1]hept-5-en-2-ol, 1,7,7-trimethyl-5-(2-propenyl)-, (1S,2R,4R)-(9CI) can be compared with other similar compounds such as isobornyl acetate and chrysanthenyl acetate. These compounds share a similar bicyclic structure but differ in their substituents and functional groups. The unique combination of substituents in Bicyclo[2.2.1]hept-5-en-2-ol, 1,7,7-trimethyl-5-(2-propenyl)-, (1S,2R,4R)-(9CI) contributes to its distinct chemical and biological properties .
Properties
CAS No. |
607405-70-9 |
---|---|
Molecular Formula |
C13H20O |
Molecular Weight |
192.30 g/mol |
IUPAC Name |
(1S,2R,4R)-1,7,7-trimethyl-5-prop-2-enylbicyclo[2.2.1]hept-5-en-2-ol |
InChI |
InChI=1S/C13H20O/c1-5-6-9-8-13(4)11(14)7-10(9)12(13,2)3/h5,8,10-11,14H,1,6-7H2,2-4H3/t10-,11-,13-/m1/s1 |
InChI Key |
LQAHHCHXCFYSQK-NQBHXWOUSA-N |
Isomeric SMILES |
C[C@]12C=C([C@H](C1(C)C)C[C@H]2O)CC=C |
Canonical SMILES |
CC1(C2CC(C1(C=C2CC=C)C)O)C |
Origin of Product |
United States |
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